molecular formula C16H19N3O3S B4428737 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No. B4428737
M. Wt: 333.4 g/mol
InChI Key: VVOAEQNFVSQNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H18N4O3S, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide involves the inhibition of certain enzymes, such as PKB and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, a group of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of PKB and CDK2, which are involved in cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as PKB and CDK2. This inhibition can be useful in studying various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be useful in studying the mechanisms of cancer cell death. One limitation of using this compound in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects in vivo. Overall, the study of this compound has the potential to lead to new insights into the mechanisms of cancer cell death and the development of new cancer therapies.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (PKB) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-9-7-13(8-10-15)16(20)18-12-14-6-4-5-11-17-14/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAEQNFVSQNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.